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molecular formula C10H19NO2 B8797270 (3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol CAS No. 69184-33-4

(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol

Cat. No. B8797270
M. Wt: 185.26 g/mol
InChI Key: CKCZKCYXNIUSKF-UHFFFAOYSA-N
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Patent
US04125518

Procedure details

The procedure of Example 1 was employed utilizing 2-amino-2-methyl-1,3-propanediol (42.05 grams; 0.4 mole) and cyclohexanone (39.26 grams; 0.4 mole) in 250 mls of toluene. After removing the toluene, the residue was distilled to obtain 37.7 grams (50.8% of theoretical; b.p. 120° C. at 2.0 mm.) of the desired compound.
Quantity
42.05 g
Type
reactant
Reaction Step One
Quantity
39.26 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C1(C)C=CC=CC=1>[CH3:7][C:2]1([CH2:5][OH:6])[NH:1][C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[O:4][CH2:3]1

Inputs

Step One
Name
Quantity
42.05 g
Type
reactant
Smiles
NC(CO)(CO)C
Step Two
Name
Quantity
39.26 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the toluene
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(COC2(N1)CCCCC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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